molecular formula C12H14FNO B15304223 N-[(1r,3r)-3-(fluoromethyl)cyclobutyl]benzamide

N-[(1r,3r)-3-(fluoromethyl)cyclobutyl]benzamide

Cat. No.: B15304223
M. Wt: 207.24 g/mol
InChI Key: HYBHATFNUUEMME-UHFFFAOYSA-N
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Description

N-[(1r,3r)-3-(fluoromethyl)cyclobutyl]benzamide is a chemical compound with the molecular formula C12H14FNO and a molecular weight of 207.25 g/mol It is characterized by the presence of a fluoromethyl group attached to a cyclobutyl ring, which is further connected to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1r,3r)-3-(fluoromethyl)cyclobutyl]benzamide typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluoromethyl Group: The fluoromethyl group is introduced via a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Coupling with Benzamide: The final step involves coupling the fluoromethylcyclobutyl intermediate with benzamide under suitable reaction conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(1r,3r)-3-(fluoromethyl)cyclobutyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted cyclobutyl derivatives.

Scientific Research Applications

N-[(1r,3r)-3-(fluoromethyl)cyclobutyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of N-[(1r,3r)-3-(fluoromethyl)cyclobutyl]benzamide involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The benzamide moiety may contribute to the compound’s ability to interact with proteins involved in signaling pathways, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[(1s,3s)-3-(fluoromethyl)cyclobutyl]benzamide: A stereoisomer with similar structural features but different spatial arrangement.

    N-[2-(fluoromethyl)cyclopropyl]benzamide: Contains a cyclopropyl ring instead of a cyclobutyl ring.

    3-(fluoromethyl)benzamide: Lacks the cyclobutyl ring, having a simpler structure.

Uniqueness

N-[(1r,3r)-3-(fluoromethyl)cyclobutyl]benzamide is unique due to its specific stereochemistry and the presence of both a fluoromethyl group and a cyclobutyl ring

Properties

Molecular Formula

C12H14FNO

Molecular Weight

207.24 g/mol

IUPAC Name

N-[3-(fluoromethyl)cyclobutyl]benzamide

InChI

InChI=1S/C12H14FNO/c13-8-9-6-11(7-9)14-12(15)10-4-2-1-3-5-10/h1-5,9,11H,6-8H2,(H,14,15)

InChI Key

HYBHATFNUUEMME-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1NC(=O)C2=CC=CC=C2)CF

Origin of Product

United States

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